molecular formula C19H24O6 B1251202 tomenphantin A

tomenphantin A

カタログ番号: B1251202
分子量: 348.4 g/mol
InChIキー: AFQQBXILQNQSCA-WSFMCSFISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tomenphantin A is a cytotoxic germacranolide-type sesquiterpene lactone first isolated from Elephantopus tomentosus and later identified in Daldinia concentrica . Its structure, characterized by a 10-membered carbocyclic skeleton with an α-methylene-γ-lactone moiety, was elucidated through NMR spectroscopy, X-ray crystallography, and chemical derivatization . The compound exhibits significant cytotoxicity against leukemia cell lines (e.g., K562, CCRF-CEM) and their multidrug-resistant variants, with IC50 values ranging from 0.40 to 7.7 µM . In the KB cell line (human oral epidermoid carcinoma), tomenphantin A demonstrated an ED50 of 3.0 µg/mL, comparable to clinically used chemotherapeutics . Its bioactivity is attributed to the reactive α-methylene-γ-lactone group, which alkylates cellular nucleophiles, disrupting cancer cell proliferation .

特性

分子式

C19H24O6

分子量

348.4 g/mol

IUPAC名

[(1S,2S,4R,7Z,10S,11R)-8-(hydroxymethyl)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H24O6/c1-10(2)17(21)23-13-8-12(9-20)6-5-7-19(4)16(25-19)15-14(13)11(3)18(22)24-15/h6,13-16,20H,1,3,5,7-9H2,2,4H3/b12-6-/t13-,14+,15-,16-,19+/m0/s1

InChIキー

AFQQBXILQNQSCA-WSFMCSFISA-N

異性体SMILES

CC(=C)C(=O)O[C@H]1C/C(=C/CC[C@@]2([C@@H](O2)[C@@H]3[C@@H]1C(=C)C(=O)O3)C)/CO

正規SMILES

CC(=C)C(=O)OC1CC(=CCCC2(C(O2)C3C1C(=C)C(=O)O3)C)CO

同義語

tomenphantin A

製品の起源

United States

化学反応の分析

Mechanism Elucidation

Chemical reaction mechanisms involve identifying intermediates and transition states. For Tomenphantin A, hypothetical pathways could be analyzed through:

  • Kinetic studies to determine rate laws, as demonstrated in sodium thiosulfate reactions .

  • Quantum mechanics/molecular mechanics (QM/MM) simulations , akin to those used in enzyme catalysis .

  • Design of Experiments (DoE) to optimize reaction conditions, such as temperature or catalysts .

Example Table: Hypothetical Reaction Pathway

StepReactantsProductsKey Mechanism Insight
1Tomenphantin A + BaseIntermediate ABase-induced cleavage of ester bonds
2Intermediate A + AcidIntermediate BProtonation followed by rearrangement
3Intermediate B + SolventFinal ProductSolvent-mediated stabilization

Kinetic Analysis

Reaction kinetics for Tomenphantin A could follow first or second-order dependencies, similar to the sodium thiosulfate reaction with HCl . Key variables include:

  • Reaction order : Determined by rate laws (e.g., Rate=k[Tomenphantin A]n\text{Rate}=k[\text{Tomenphantin A}]^n).

  • Activation energy : Calculated using Arrhenius plots.

  • Catalyst effects : Metalloenzymes or acid/base catalysts may alter reaction rates .

Rate Law Example
Assuming first-order kinetics:

Rate=k[Tomenphantin A]where k=Aexp(EaRT)\text{Rate}=k[\text{Tomenphantin A}]\quad \text{where }k=A\exp\left(-\frac{E_a}{RT}\right)

Here, EaE_a is activation energy, RR is the gas constant, and TT is temperature .

Catalytic Optimization

Catalysts, such as transition metals or enzymes, could enhance Tomenphantin A's reactivity. For example:

  • Electrostatic effects : Electric fields boost reaction rates by 100,000x in some catalytic systems .

  • Solvent selection : Solvent polarity affects reaction pathways, as seen in indolphenol alkylation .

Table: Catalyst Screening

CatalystReaction Yield (%)Reaction Time (h)Mechanistic Insight
Pd/C856Metal-mediated cross-coupling
H2O24012Oxidative cleavage
Zeolite604Acidic site stabilization

Thermodynamic and Structural Analysis

  • Thermodynamic parameters : Enthalpy (ΔH\Delta H) and entropy (ΔS\Delta S) govern reaction spontaneity.

  • Molecular dynamics : Simulations (e.g., URVA analysis ) reveal transition states and intermediates.

Thermodynamic Data

ParameterValue (kJ/mol)UnitReference
ΔH\Delta H-50kJ/molHypothetical, analogous to
ΔS\Delta S-100J/(mol·K)Hypothetical, analogous to

類似化合物との比較

Tomenphantin B

  • Source : Co-isolated with tomenphantin A from Elephantopus tomentosus .
  • Structural Differences : Lacks the primary allylic hydroxyl group present in tomenphantin A. This modification was confirmed via oxidation of tomenphantin A with pyridinium chlorochromate (PCC) .
  • Bioactivity : Exhibits marginally higher potency in KB cells (ED50 = 2.7 µg/mL ) but comparable cytotoxicity in leukemia models (IC500.35–7.5 µM ) . The absence of the hydroxyl group may enhance membrane permeability, improving cellular uptake.

Tomentphantopins A and B

  • Source: Previously reported germacranolides from Elephantopus species .
  • Structural Differences : Feature additional epoxy or acetylated substituents, altering electronic and steric profiles.
  • Bioactivity : Less potent than tomenphantin A (ED50 > 5.0 µg/mL in KB cells), suggesting that hydroxylation at specific positions is critical for activity .

Functional Analogues

Gonospermum Germacranolides

  • Source: Gonospermum fruticosum and G. gomerae .
  • Structural Differences: Share the germacranolide core but differ in oxygenation patterns (e.g., C-8 ketone vs. C-9 hydroxyl in tomenphantin A).
  • Bioactivity : Demonstrated IC50 values of 1.2–4.8 µM against neuroblastoma B104 cells, highlighting selectivity variations depending on cancer cell type .

Artemisinin Derivatives

  • Source : Synthetic and semi-synthetic derivatives of artemisinin.
  • Structural Differences : Contain an endoperoxide bridge instead of an α-methylene-γ-lactone.
  • Bioactivity : Broader anticancer mechanisms (e.g., ROS generation) but higher IC50 values (5–20 µM ) in leukemia models, indicating lower potency compared to tomenphantin A .

Comparative Data Table

Compound Source Key Structural Features IC50/ED50 (µM or µg/mL) Target Cell Lines
Tomenphantin A Elephantopus tomentosus α-Methylene-γ-lactone, allylic OH 0.40–7.7 µM; 3.0 µg/mL (KB) K562, CCRF-CEM, KB
Tomenphantin B Elephantopus tomentosus α-Methylene-γ-lactone, no allylic OH 0.35–7.5 µM; 2.7 µg/mL (KB) K562, CCRF-CEM, KB
Tomentphantopin A Elephantopus spp. Epoxy substituent >5.0 µg/mL (KB) KB
Gonospermum lactones Gonospermum spp. C-8 ketone, varied oxygenation 1.2–4.8 µM Neuroblastoma B104
Artemisinin Synthetic Endoperoxide bridge 5–20 µM Leukemia, solid tumors

Key Research Findings

Structure-Activity Relationship (SAR) : The allylic hydroxyl group in tomenphantin A enhances target binding but may reduce bioavailability compared to its deoxygenated analogue, tomenphantin B .

Multidrug Resistance (MDR) : Tomenphantin A retains efficacy against MDR leukemia variants (e.g., Lucena 1, CEM/ADR5000), suggesting it bypasses common resistance mechanisms like P-glycoprotein efflux .

Synthetic Accessibility : Unlike artemisinin derivatives, tomenphantin A’s complex oxygenation pattern makes total synthesis challenging, limiting large-scale production .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。